3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
Description
3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring substituted with chlorobenzyl, dichlorophenyl, and methyl groups. It has garnered interest in various fields of research due to its potential biological activities and applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N3S/c1-22-15(11-4-7-13(18)14(19)8-11)20-21-16(22)23-9-10-2-5-12(17)6-3-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMLJHLIRZUFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with a suitable nitrile compound under acidic or basic conditions.
Substitution Reactions: The chlorobenzyl and dichlorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium carbonate.
Sulfur Introduction: The sulfanyl group is introduced by reacting the intermediate compound with a suitable thiol reagent, such as thiourea, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the triazole ring or the chlorobenzyl group.
Substitution: The chlorobenzyl and dichlorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.
Reduced Triazoles: Formed from the reduction of the triazole ring or chlorobenzyl group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzyme, leading to its inhibition.
Comparison with Similar Compounds
Similar Compounds
- 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 4-((3-chlorobenzyl)sulfanyl)piperidine hydrochloride
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide
Uniqueness
3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of chlorobenzyl, dichlorophenyl, and sulfanyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
